Benzamide, 2-methyl-N-(2-methylphenyl)-

Descripción general

Descripción

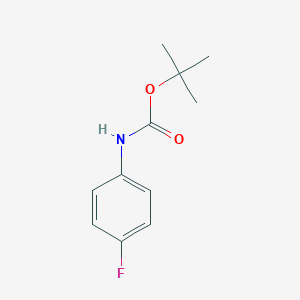

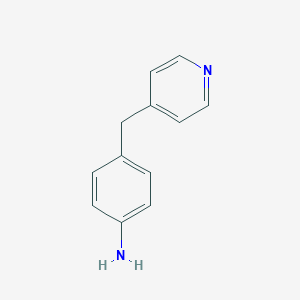

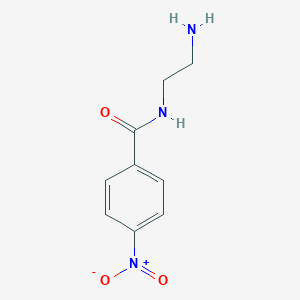

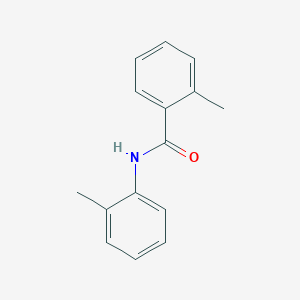

“Benzamide, 2-methyl-N-(2-methylphenyl)-” is a compound with the molecular formula C15H15NO . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . The structure of this compound closely resembles that of 2-chloro-N-phenylbenzamide .

Molecular Structure Analysis

The molecular structure of “Benzamide, 2-methyl-N-(2-methylphenyl)-” includes a benzoyl phenyl ring and an aniline ring. The conformation of the C—O bond is synto the ortho-methyl substituent in the benzoyl phenyl ring, while the N—H bond is antito the ortho-methyl substituent .Physical And Chemical Properties Analysis

“Benzamide, 2-methyl-N-(2-methylphenyl)-” has a molecular weight of 225.28 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound’s exact physical and chemical properties, such as melting point and solubility, are not specified in the available literature .Relevant Papers Several papers have been published on related compounds, such as 2-chloro-N-phenylbenzamide and 2-methyl-N-phenylbenzamide . These papers could provide valuable insights into the properties and potential applications of “Benzamide, 2-methyl-N-(2-methylphenyl)-”.

Aplicaciones Científicas De Investigación

Antioxidant and Antibacterial Activities

- Scientific Field : Biochemistry .

- Application Summary : Benzamides have been synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds have been tested for their antioxidant and antibacterial activities .

- Methods of Application : The compounds were synthesized and their products were determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods. The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Allosteric Activators of Human Glucokinase

- Scientific Field : Medicinal Chemistry .

- Application Summary : N-benzimidazol-2yl substituted benzamide analogues have been prepared and assessed for activation of human glucokinase (GK), which has significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

- Methods of Application : The compounds were synthesized and tested for their ability to activate GK. Molecular docking investigations were also conducted to predict the bonding interactions of these derivatives with the residues in the allosteric site of the GK protein .

- Results : Among the derivatives synthesized, compounds 2 and 7 strongly increased the catalytic action of GK (GK activation fold >2.0 in comparison to control) in vitro .

Pesticidal Lead Compounds

- Scientific Field : Agricultural Chemistry .

- Application Summary : A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism to find pesticidal lead compounds with high activity .

- Methods of Application : The compounds were synthesized easily via esterification, cyanation, cyclization, and aminolysis reactions .

- Results : The results of this study are not provided in the source .

Antinociceptive Activity

- Scientific Field : Pharmacology .

- Application Summary : A subset of benzamide analogues was tested orally in the mouse, 48°C hot plate test. Some compounds provided robust antinociception and most induced Straub tail, a behavior often associated with opioid agonist activity .

- Methods of Application : The compounds were synthesized and tested in a mouse model using a 48°C hot plate test .

- Results : Some of the compounds provided robust antinociception .

Industrial Applications

- Scientific Field : Industrial Chemistry .

- Application Summary : Benzamides are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

- Methods of Application : The specific methods of application in these industries are not provided in the source .

- Results : The results of this application are not provided in the source .

Activation of Human Glucokinase

- Scientific Field : Medicinal Chemistry .

- Application Summary : N-benzimidazol-2yl substituted benzamide analogues have been prepared and assessed for activation of human glucokinase (GK), which has significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

- Methods of Application : The compounds were synthesized and tested for their ability to activate GK. Molecular docking investigations were also conducted to predict the bonding interactions of these derivatives with the residues in the allosteric site of the GK protein .

- Results : Among the derivatives synthesized, compounds 2 and 7 strongly increased the catalytic action of GK (GK activation fold >2.0 in comparison to control) in vitro .

Monoselective N-Methylation

- Scientific Field : Organic Chemistry .

- Application Summary : Phenyl trimethylammonium iodide (PhMe3NI) is used as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds as well as for the N-methylation of indoles .

- Methods of Application : The specific methods of application in these industries are not provided in the source .

- Results : The results of this application are not provided in the source .

Antimicrobial Activity

- Scientific Field : Microbiology .

- Application Summary : Benzamide compounds have been tested for their in vitro growth inhibitory activity against different bacteria .

- Methods of Application : The compounds were synthesized and their products were determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

- Results : The results of this application are not provided in the source .

Industrial Applications

- Scientific Field : Industrial Chemistry .

- Application Summary : Benzamides are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

- Methods of Application : The specific methods of application in these industries are not provided in the source .

- Results : The results of this application are not provided in the source .

Propiedades

IUPAC Name |

2-methyl-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-7-3-5-9-13(11)15(17)16-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOSBZUAAMLSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177523 | |

| Record name | Benzamide, 2-methyl-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 2-methyl-N-(2-methylphenyl)- | |

CAS RN |

22978-49-0 | |

| Record name | Benzamide, 2-methyl-N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-methyl-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-N-(o-tolyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)

![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)